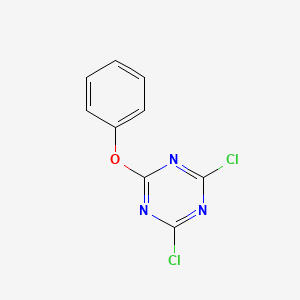

2,4-Dichloro-6-phenoxy-1,3,5-triazine

Description

CAS Registry Number and Alternative Chemical Identifiers

The primary CAS Registry Number for this compound is 4682-78-4 , widely recognized in chemical databases and commercial catalogs. An alternate CAS number (89508-52-1 ) appears in some sources but is less commonly referenced.

Table 2: Regulatory and commercial identifiers

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 4682-78-4 | |

| MDL Number | MFCD00458967 | |

| PubChem Substance ID | 354333393 |

Molecular Formula and Weight Calculations

The molecular formula C₉H₅Cl₂N₃O reflects the compound’s composition: nine carbon atoms, five hydrogen atoms, two chlorine atoms, three nitrogen atoms, and one oxygen atom.

Molecular weight calculation :

- Carbon (C): $$9 \times 12.01 = 108.09 \, \text{g/mol}$$

- Hydrogen (H): $$5 \times 1.01 = 5.05 \, \text{g/mol}$$

- Chlorine (Cl): $$2 \times 35.45 = 70.90 \, \text{g/mol}$$

- Nitrogen (N): $$3 \times 14.01 = 42.03 \, \text{g/mol}$$

- Oxygen (O): $$1 \times 16.00 = 16.00 \, \text{g/mol}$$

Total : $$108.09 + 5.05 + 70.90 + 42.03 + 16.00 = 242.07 \, \text{g/mol}$$

This matches experimental values reported in technical specifications (242.06 g/mol).

Table 3: Molecular data summary

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₅Cl₂N₃O | |

| Exact Mass | 241.97 g/mol | |

| Monoisotopic Mass | 240.96 g/mol |

Propriétés

IUPAC Name |

2,4-dichloro-6-phenoxy-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N3O/c10-7-12-8(11)14-9(13-7)15-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACMVCGAZNQJQFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274685 | |

| Record name | 2,4-dichloro-6-phenoxy-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4682-78-4 | |

| Record name | 2,4-dichloro-6-phenoxy-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-DICHLORO-1,3,5-TRIAZIN-2-YL PHENYL ETHER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Nucleophilic Aromatic Substitution

The most common method involves the nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine with phenol. This reaction typically requires the presence of a base such as N,N-diisopropylethylamine (DIPEA) and is carried out in solvents like tetrahydrofuran (THF) at low temperatures (0°C). The reaction proceeds as follows:

- Reaction Conditions :

- Starting Materials : 2,4,6-trichloro-1,3,5-triazine and phenol

- Base : N,N-diisopropylethylamine

- Solvent : Tetrahydrofuran

- Temperature : 0°C

This method allows for controlled substitution and high yields of the desired product.

Suzuki Coupling Reaction

Another innovative approach involves the Suzuki coupling reaction using p-methoxyphenylboronic acid and cyanuric chloride as raw materials. This method employs a magnetic silica-supported palladium complex as a catalyst. The steps are as follows:

- Reaction Steps :

- Combine p-methoxyphenylboronic acid and cyanuric chloride in the presence of a palladium catalyst.

- Add alkali and solvent to facilitate the coupling reaction.

- After completion, separate the catalyst phase using an external magnetic field.

- Recover the solvent from the product phase to obtain a crude product.

- Purify through recrystallization.

This method is noted for its efficiency and environmental friendliness due to the recyclable nature of the catalyst used.

| Method | Advantages | Disadvantages |

|---|---|---|

| Nucleophilic Aromatic Substitution | High yield; straightforward procedure | Requires careful temperature control |

| Suzuki Coupling Reaction | Environmentally friendly; recyclable catalyst | May require more expensive reagents |

Research indicates that 2,4-Dichloro-6-phenoxy-1,3,5-triazine serves as a critical intermediate in synthesizing various bioactive compounds and agrochemicals. Its ability to undergo nucleophilic substitution allows for diverse functionalization possibilities.

Applications in Organic Synthesis

The compound is utilized extensively in:

- Pharmaceuticals : As a precursor for synthesizing bioactive molecules.

- Agrochemicals : In the formulation of herbicides and fungicides.

Characterization Techniques

Characterization of synthesized products often involves:

- Elemental analysis to determine composition.

- Infrared (IR) spectroscopy for functional group identification.

- Thermogravimetric analysis (TGA) to assess thermal stability.

The preparation methods for this compound highlight its significance in organic synthesis and its potential applications across various fields. The evolving methodologies emphasize efficiency and sustainability in chemical production.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 4 of the triazine ring are highly susceptible to nucleophilic substitution, enabling the synthesis of mono- and disubstituted derivatives. Key reaction types include:

Substitution with Amines

Primary and secondary amines readily replace chlorine atoms under mild conditions. For example:

- Reagents/Conditions : Diisopropylethylamine (DIEA) in ethyl acetate at 0°C facilitates substitution while minimizing side reactions .

- Product : 4,6-Dichloro-N-isopentyl-1,3,5-triazin-2-amine is formed in 94% yield .

- Mechanism : The reaction proceeds via nucleophilic aromatic substitution (S<sub>N</sub>Ar), where the amine attacks the electron-deficient triazine ring.

Substitution with Thiols

Thiols efficiently substitute chlorine atoms under basic conditions:

- Reagents/Conditions : DIEA in dichloromethane (DCM) at room temperature .

- Product : 2-Chloro-4-(isopentylthio)-6-phenoxy-1,3,5-triazine is obtained in 92% yield .

- Applications : Thiol-substituted derivatives are intermediates for bioactive molecules and materials.

Substitution with Alkoxides

Alkoxides replace chlorines under reflux conditions:

- Reagents/Conditions : Sodium bicarbonate (NaHCO<sub>3</sub>) in tetrahydrofuran (THF) .

- Product : 2-Phenoxy-4,6-dialkoxy-1,3,5-triazines are formed with yields up to 89% .

Hydrolysis Reactions

Controlled hydrolysis of chlorine substituents yields hydroxylated derivatives:

- Acidic Hydrolysis : HCl in aqueous medium at elevated temperatures produces 2,4-dihydroxy-6-phenoxy-1,3,5-triazine .

- Basic Hydrolysis : NaOH under similar conditions yields the same product .

Comparative Reactivity

The phenoxy group at position 6 influences reactivity compared to analogous triazines:

Reaction Optimization Data

Table 1: Substitution Reaction Parameters

| Nucleophile | Reagent | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Amine | DIEA | EtOAc | 0 | 94 | |

| Thiol | DIEA | DCM | 25 | 92 | |

| Alkoxide | NaHCO<sub>3</sub> | THF | Reflux | 89 |

Table 2: Hydrolysis Conditions

| Condition | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acidic | HCl/H<sub>2</sub>O | 2,4-Dihydroxy-6-phenoxy-1,3,5-triazine | 78 | |

| Basic | NaOH/H<sub>2</sub>O | 2,4-Dihydroxy-6-phenoxy-1,3,5-triazine | 82 |

Applications De Recherche Scientifique

Organic Synthesis

2,4-Dichloro-6-phenoxy-1,3,5-triazine is widely used as an intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution makes it a valuable building block for:

- Pharmaceuticals: It serves as a precursor for bioactive molecules.

- Agrochemicals: It is utilized in the production of herbicides and fungicides .

Biological Research

This compound has been studied for its potential in biological applications:

- Enzyme Inhibition Studies: It is used to investigate enzyme interactions and inhibition mechanisms.

- Therapeutic Applications: Derivatives of this compound have shown promise in antifungal activity against strains like Candida albicans, demonstrating synergistic effects when combined with existing antifungal agents such as fluconazole .

Agricultural Applications

This compound has been incorporated into formulations for agricultural use:

- Fungicides: The compound exhibits effective fungicidal properties when applied to crops. Research indicates that triazine derivatives can enhance crop resistance against fungal pathogens .

| Application Type | Specific Use | Remarks |

|---|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals | Essential for creating bioactive compounds |

| Biological Research | Enzyme inhibition studies | Investigates potential therapeutic effects |

| Agricultural Chemicals | Fungicide formulations | Effective against various fungal pathogens |

Case Study 1: Antifungal Activity

A study evaluated the antifungal properties of a series of triazine derivatives based on this compound. The results indicated that certain derivatives exhibited potent activity against C. albicans, with minimum inhibitory concentrations ranging from 0.125 to 4.0 μg/mL. These findings suggest that modifications to the triazine structure can enhance antifungal efficacy while maintaining low cytotoxicity towards human cells .

Case Study 2: Agricultural Efficacy

Research on the application of triazine fungicides demonstrated significant reductions in fungal infections in crops treated with formulations containing this compound. The studies highlighted its effectiveness in preventing crop losses due to fungal diseases and improving overall yield .

Mécanisme D'action

The mechanism of action of 2,4-Dichloro-6-phenoxy-1,3,5-triazine involves its ability to act as an electrophile in nucleophilic substitution reactions. The chlorine atoms on the triazine ring are susceptible to nucleophilic attack, leading to the formation of substituted triazine derivatives. This reactivity is exploited in various applications, including the synthesis of bioactive compounds and agrochemicals .

Comparaison Avec Des Composés Similaires

Comparison with Similar 1,3,5-Triazine Derivatives

Structural and Functional Group Variations

The reactivity and applications of 1,3,5-triazine derivatives depend on the substituents attached to the triazine core. Below is a comparative analysis of key analogues:

Sensor Technology

Thio-substituted triazines (e.g., 2,4-dichloro-6-octylthio-1,3,5-triazine) demonstrate 37.4-fold resistance shifts in surface acoustic wave (SAW) sensors for detecting chemical warfare agents like CEES .

Pharmaceutical Intermediates

Morpholine-substituted triazines are precursors for drugs and light stabilizers.

Comparative Performance Data

Table 2: Key Research Findings

Activité Biologique

2,4-Dichloro-6-phenoxy-1,3,5-triazine is a compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry and agriculture. This article synthesizes existing research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

This compound is a triazine derivative characterized by the presence of two chlorine atoms and a phenoxy group. Its chemical structure allows it to undergo various nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The compound is primarily synthesized through the chlorination of phenoxy-substituted triazines or via nucleophilic substitution reactions involving amines and thiols under specific conditions .

The biological activity of this compound is largely attributed to its ability to act as an electrophile in nucleophilic substitution reactions. The chlorine atoms on the triazine ring are prone to nucleophilic attack, facilitating the formation of various bioactive derivatives. This reactivity is exploited in the synthesis of pharmaceuticals and agrochemicals.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluating various triazine derivatives found that certain analogs displayed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 6.25 to 12.5 μg/mL, indicating their potential as effective antimicrobial agents .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 3f | 6.25 | Antimicrobial |

| 3g | 12.5 | Antimicrobial |

| 3h | 10.0 | Antimicrobial |

| 3i | 8.0 | Antimicrobial |

Enzyme Inhibition

In addition to its antimicrobial properties, this compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. Notably, it has shown potential in inhibiting lysophosphatidic acid acyltransferase (LPAAT), an enzyme implicated in cancer cell proliferation . This inhibition suggests that derivatives of this compound could be developed as therapeutic agents targeting cancer.

Anti-inflammatory Properties

Further studies have indicated that certain derivatives of triazines exhibit anti-inflammatory effects. For instance, compounds derived from triazines have been shown to reduce inflammation markers in preclinical models . This suggests a broader therapeutic potential for compounds based on the triazine scaffold.

Case Studies

A notable case study involved the synthesis and evaluation of various triazine derivatives for their biological activities. Among those tested, several compounds derived from this compound demonstrated significant anti-Candida activity in vitro and in vivo studies on mouse models infected with Candida albicans, showcasing their potential for treating fungal infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.